An In-Depth Technical Guide to 3-Chlorophthalic Acid (CAS: 27563-65-1) for Advanced Research and Pharmaceutical Development
An In-Depth Technical Guide to 3-Chlorophthalic Acid (CAS: 27563-65-1) for Advanced Research and Pharmaceutical Development
This guide provides a comprehensive technical overview of 3-Chlorophthalic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver in-depth, field-proven insights, moving beyond a simple recitation of facts to explain the causality behind its properties and applications.
Core Chemical Identity and Physicochemical Properties
3-Chlorophthalic acid, identified by the CAS number 27563-65-1, is an aromatic dicarboxylic acid.[1][2][3] Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a chlorine atom at the 3-position. This substitution pattern imparts specific reactivity and properties that are leveraged in various synthetic applications.[3]
The compound typically appears as a white to off-white or light yellow crystalline solid.[3] It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol and acetone.[3]
Table 1: Physicochemical Properties of 3-Chlorophthalic Acid
| Property | Value | Source |
| CAS Number | 27563-65-1 | [1][2][3] |
| Molecular Formula | C₈H₅ClO₄ | [1][2] |
| Molecular Weight | 200.58 g/mol | [1][2] |
| Melting Point | 207-210 °C | [4] |
| Boiling Point | 387.7 ± 27.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1][4] |
| Flash Point | 188.3 ± 23.7 °C | [1] |
| Refractive Index | 1.630 | [1][4] |
| Appearance | White to light yellow solid | [3] |
Spectroscopic Profile: A Fingerprint for Identification
The structural elucidation and purity assessment of 3-Chlorophthalic acid rely on various spectroscopic techniques. While comprehensive spectral data can be found in specialized databases, a summary of expected characteristics is provided below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing carboxylic acid and chlorine substituents.
-
¹³C NMR : The carbon NMR spectrum will display characteristic peaks for the carboxyl carbons and the aromatic carbons, with the carbon attached to the chlorine atom showing a specific chemical shift.[5] Public databases like PubChem provide access to computed and experimental NMR data.[5]
-
-
Infrared (IR) Spectroscopy : The IR spectrum of 3-Chlorophthalic acid will be dominated by a broad absorption band characteristic of the O-H stretching of the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acid groups are expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[5]
-
Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern will likely involve the loss of water, carbon monoxide, and carbon dioxide from the carboxylic acid groups, providing further structural confirmation.[5][6]
Synthesis and Manufacturing Landscape
The primary route to 3-Chlorophthalic acid is through the hydrolysis of its corresponding anhydride, 3-Chlorophthalic anhydride (CAS: 117-21-5).[7] The anhydride itself is a crucial industrial intermediate.
Diagram 1: Synthesis Pathway from Phthalic Anhydride
Caption: General synthesis workflow for 3-Chlorophthalic Acid.
The synthesis of 3-Chlorophthalic anhydride often involves the direct chlorination of phthalic anhydride.[8][9] This reaction can produce a mixture of isomers and more highly chlorinated products, necessitating careful control of reaction conditions and purification steps, such as fractional distillation, to isolate the desired 3-chloro isomer.[8] Alternative, though more complex, synthetic routes include the oxidation of 3-chloro-o-xylene or the replacement of a nitro group in 3-nitrophthalic anhydride with chlorine.[8]
Experimental Protocol: Hydrolysis of 3-Chlorophthalic Anhydride to 3-Chlorophthalic Acid
This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a known quantity of 3-Chlorophthalic anhydride.
-
Hydrolysis : Add a sufficient amount of distilled water to the flask. The molar ratio of water to the anhydride should be in large excess to ensure complete hydrolysis.
-
Heating : Gently heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the dissolution of the solid anhydride. The hydrolysis of the anhydride to the dicarboxylic acid typically proceeds readily in hot water.
-
Cooling and Crystallization : Once the reaction is complete (indicated by a clear solution or no further dissolution of the starting material), remove the heat source and allow the solution to cool slowly to room temperature, and then further in an ice bath to promote crystallization of the 3-Chlorophthalic acid.
-
Isolation : Collect the crystalline product by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.
-
Drying : Dry the purified 3-Chlorophthalic acid in a vacuum oven at a moderate temperature to remove residual water.
-
Characterization : Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.
Reactivity and Applications in Drug Development
The chemical reactivity of 3-Chlorophthalic acid is primarily dictated by its two carboxylic acid groups and the chlorinated aromatic ring. The carboxylic acid moieties can undergo esterification, amidation, and conversion to acid chlorides, making it a versatile building block for introducing the phthalic acid scaffold into larger molecules.[3]
While specific drug examples directly citing 3-Chlorophthalic acid are not widely publicized in readily available literature, its isomer, 4-Chlorophthalic acid, is known to be a crucial intermediate in the synthesis of various pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[10] By analogy, 3-Chlorophthalic acid serves as a valuable precursor in the synthesis of complex molecules where the specific substitution pattern is required for biological activity or to modulate physicochemical properties. The presence of the chlorine atom can influence the electronic properties of the molecule and provide a site for further functionalization.
Derivatives of related chlorinated aromatic acids have shown a range of biological activities, including antibacterial and antifungal properties.[11] The synthesis of novel heterocyclic compounds, a common motif in many active pharmaceutical ingredients, can be facilitated by using 3-Chlorophthalic acid as a starting material.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 3-Chlorophthalic acid.
Diagram 2: Recommended Handling Workflow
Caption: Safe handling protocol for 3-Chlorophthalic Acid.
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Hazard Statements : Based on available data for the compound and its anhydride, it may cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Precautionary Statements :
-
First Aid :
-
If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]
-
In case of skin contact : Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[12]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[12]
-
-
Storage : Store in a dry, well-ventilated place with the container tightly closed.[12]
Conclusion
3-Chlorophthalic acid is a valuable and versatile chemical intermediate with established applications in the synthesis of polymers, dyes, and agrochemicals, and significant potential in pharmaceutical development.[3] Its specific substitution pattern offers unique opportunities for the design and synthesis of novel molecules with desired biological activities. A thorough understanding of its physicochemical properties, spectroscopic characteristics, synthesis, and safe handling is essential for its effective and responsible use in research and development.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96254, 3-Chlorophthalic acid.
- Wikipedia. (2021, April 18). 3-Chlorophthalic anhydride.
- Newman, M. S., & Scheurer, P. G. (1997). Preparation of 3-chlorophthalic anhydride. U.S. Patent No. 5,683,553. Washington, DC: U.S.
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- Mortier, J. T. (1980). Preparation of 3-chlorophthalic anhydride.
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- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from HSC Chemistry - Science Ready website.
- ResearchGate. (n.d.). The 1 H-and 13 C-NMR data of compound 3.
- ChemicalBook. (n.d.). 4-Chlorophthalic anhydride(118-45-6) 13C NMR spectrum.
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- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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- ChemicalBook. (2025, October 13). 3-CHLOROPHTHALIC ANHYDRIDE | 117-21-5.
- ZCPC. (n.d.). Understanding the Synthesis of Chlorophthalic Anhydride: Key Intermediate Insights.
- CORE. (n.d.). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations.
- PubMed. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
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- MDPI. (n.d.). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments.
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